3,5-Bis(trifluoromethyl)pyridin-2-amine
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Overview
Description
3,5-Bis(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring. This compound is known for its unique electronic properties, which are influenced by the strong electron-withdrawing nature of the trifluoromethyl groups. These properties make it a valuable compound in various fields, including medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
3,5-Bis(trifluoromethyl)pyridin-2-amine is a compound that has been synthesized as a ligand Ligands are molecules that bind to other molecules, often acting as a signal triggerIt’s known that similar compounds are widely applied in supramolecular chemistry, catalysis, and ion sensing .
Mode of Action
The compound interacts with its targets through the process of binding. The trifluoromethyl groups in the compound influence its electronic properties, solubility, conformations, and lipophilicity . These properties can affect how the compound interacts with its targets.
Biochemical Pathways
It’s known that metal complexes of similar compounds demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules . This suggests that the compound could potentially affect pathways related to these processes.
Pharmacokinetics
The presence of trifluoromethyl groups in the compound can influence its lipophilicity , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been noted to possess cytotoxic activity and can bind with dna molecules , suggesting potential cellular effects.
Action Environment
It’s known that the properties of similar compounds can be influenced by the presence of fluorine-containing groups , which could potentially be affected by environmental conditions.
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions. It is used in the synthesis of selective inhibitors of urokinase plasminogen activator, a non-cytotoxic form of cancer therapy
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines via a palladium-catalyzed amination reaction. This process uses a catalytic system comprising Pd(dba)2 and BINAP, and the reaction is carried out under controlled conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures efficient production while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-deficient nature of the pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
3,5-Bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its stability and bioactivity.
Materials Science: Its unique electronic properties make it useful in the design of advanced materials, including organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
4-Amino-2-(trifluoromethyl)pyridine: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3,5-Bis(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl groups on the pyridine ring. This positioning significantly influences its electronic properties and reactivity, making it distinct from other trifluoromethyl-substituted pyridines .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(7(11,12)13)5(14)15-2-3/h1-2H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBHXDODPHVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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